3,3-DIHYDROXYBENZYL
Overview
Description
3,3-Dihydroxybenzyl is an organic compound with the molecular formula C14H10O4 It is a derivative of benzyl alcohol, characterized by the presence of two hydroxyl groups attached to the benzene ring
Preparation Methods
The synthesis of 3,3-dihydroxybenzyl can be achieved through several methods. One common approach involves the reduction of 3,3-dihydroxybenzoic acid. This process typically uses reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through recrystallization .
Chemical Reactions Analysis
3,3-Dihydroxybenzyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,3-dihydroxybenzaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms using agents like sodium borohydride.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of ethers or esters. .
Scientific Research Applications
3,3-Dihydroxybenzyl has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including dendritic polymers and other macromolecules
Biology: This compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring phenolic compounds.
Mechanism of Action
The mechanism of action of 3,3-dihydroxybenzyl involves its interaction with various molecular targets and pathways. In anticancer research, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. This compound also interacts with enzymes involved in oxidative stress responses, contributing to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
3,3-Dihydroxybenzyl can be compared to other similar compounds, such as:
3,4-Dihydroxybenzyl: This compound has hydroxyl groups at different positions on the benzene ring, leading to different chemical properties and biological activities.
3,5-Dihydroxybenzyl: Similar in structure but with hydroxyl groups at the 3 and 5 positions, this compound is used in similar applications but may have different reactivity and potency.
2,3-Dihydroxybenzyl: Another isomer with hydroxyl groups at the 2 and 3 positions, used in different chemical and biological contexts.
Properties
IUPAC Name |
1,2-bis(3-hydroxyphenyl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBEDFRJZDULS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C(=O)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523212 | |
Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63192-57-4 | |
Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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